D-Tagatose-13C is a stable isotopic form of D-tagatose, a naturally occurring ketohexose sugar that is structurally similar to fructose. It is classified as a rare sugar due to its low natural abundance and unique properties, which make it of significant interest in various scientific fields, including nutrition, biochemistry, and pharmaceuticals. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in metabolic studies and other research applications.
D-Tagatose is derived from D-galactose through enzymatic or chemical processes. It is classified as a monosaccharide within the category of ketohexoses. The specific isotopic variant, D-Tagatose-13C, is produced through methods that enrich the compound with carbon-13, enabling detailed studies of its metabolic pathways and interactions in biological systems.
The synthesis of D-Tagatose-13C can be achieved through several methods:
The enzymatic production method yields approximately 30% conversion efficiency after 36 hours at elevated temperatures (50°C) using recombinant strains of Pichia pastoris . The chemical synthesis route, while effective, may produce unwanted by-products and requires careful management of reaction conditions to minimize waste .
D-Tagatose has the molecular formula and features a six-carbon backbone with a ketone functional group at the second carbon position. Its structure can exist in both pyranose and furanose forms, with the pyranose form being more stable in aqueous solutions.
The isotopic labeling with carbon-13 allows for precise NMR (Nuclear Magnetic Resonance) spectroscopy analysis, where chemical shifts provide insights into the molecular environment of each carbon atom within the structure . For example, distinct signals corresponding to anomeric carbons can be identified through advanced NMR techniques such as gHSQC (gradient heteronuclear single quantum coherence) spectroscopy.
D-Tagatose participates in various biochemical reactions:
The enzymatic reactions typically operate under mild conditions (temperature and pH), enhancing substrate specificity and minimizing by-product formation. Optimizing substrate concentrations significantly affects yield; for instance, varying ratios of sucrose to tagatose have demonstrated different maximum concentrations of products formed during enzymatic reactions .
The mechanism by which D-tagatose exerts its effects involves its role as a low-calorie sweetener that influences glycemic responses. Upon ingestion, it undergoes fermentation in the gut microbiota, leading to the production of short-chain fatty acids that may positively affect metabolic health.
Research indicates that D-tagatose does not spike insulin levels significantly compared to glucose, making it an appealing alternative sweetener for diabetic individuals . Its metabolic pathway can be traced using carbon-13 labeled compounds, allowing researchers to monitor its absorption and utilization in real-time.
D-Tagatose exhibits properties typical of sugars, including reactivity with phenols under oxidative conditions and participation in Maillard reactions when heated with amino acids.
Relevant data on its stability indicates that it remains stable under acidic conditions but may degrade under prolonged exposure to high temperatures or extreme pH levels.
D-Tagatose has several scientific applications:
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